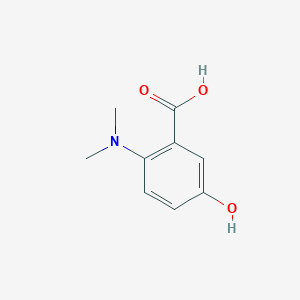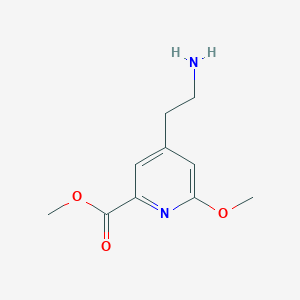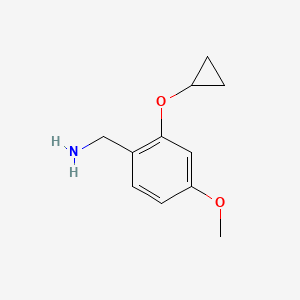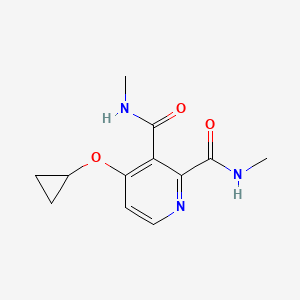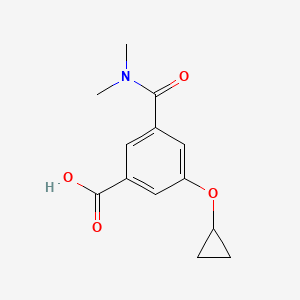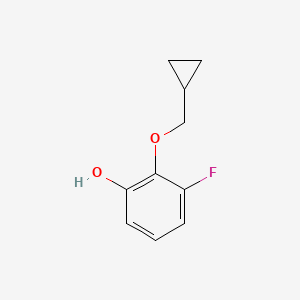
2-(Cyclopropylmethoxy)-3-fluorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopropylmethoxy)-3-fluorophenol is an organic compound with a unique structure that includes a cyclopropylmethoxy group and a fluorine atom attached to a phenol ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylmethoxy)-3-fluorophenol typically involves the introduction of the cyclopropylmethoxy group and the fluorine atom onto a phenol ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the phenol ring using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The cyclopropylmethoxy group can be introduced through an etherification reaction using cyclopropylmethanol and a suitable base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Cyclopropylmethoxy)-3-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form cyclopropylmethoxy-3-fluorocyclohexanol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides in the presence of catalysts or under basic conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Cyclopropylmethoxy-3-fluorocyclohexanol.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Cyclopropylmethoxy)-3-fluorophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Cyclopropylmethoxy)-3-fluorophenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the fluorine atom can influence the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
2-(Cyclopropylmethoxy)-3-fluorophenol can be compared with other similar compounds such as:
2-(Cyclopropylmethoxy)-4-fluorophenol: Similar structure but with the fluorine atom in a different position, which can affect its reactivity and biological activity.
2-(Cyclopropylmethoxy)-3-chlorophenol: Similar structure but with a chlorine atom instead of fluorine, which can influence its chemical properties and interactions.
2-(Cyclopropylmethoxy)-3-bromophenol:
The uniqueness of this compound lies in the specific combination of the cyclopropylmethoxy group and the fluorine atom, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H11FO2 |
|---|---|
Peso molecular |
182.19 g/mol |
Nombre IUPAC |
2-(cyclopropylmethoxy)-3-fluorophenol |
InChI |
InChI=1S/C10H11FO2/c11-8-2-1-3-9(12)10(8)13-6-7-4-5-7/h1-3,7,12H,4-6H2 |
Clave InChI |
OCCZHUVBGGUIEG-UHFFFAOYSA-N |
SMILES canónico |
C1CC1COC2=C(C=CC=C2F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


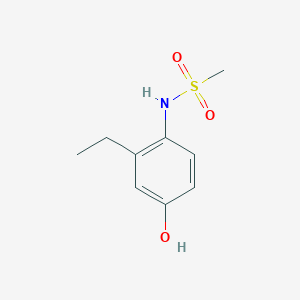
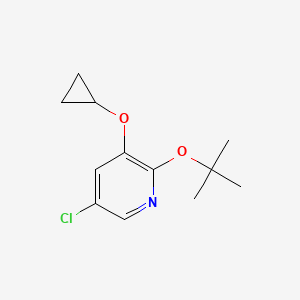

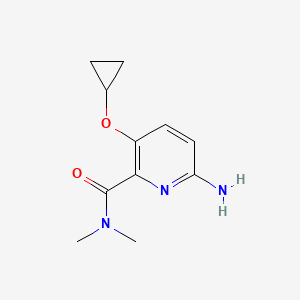
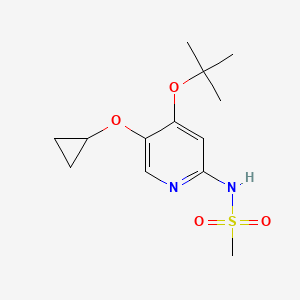
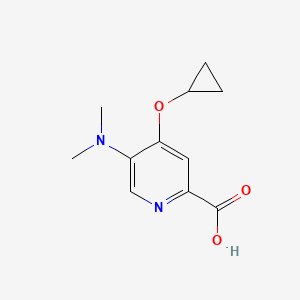

![[5-Chloro-4-(trifluoromethyl)pyridin-3-YL]methylamine](/img/structure/B14835814.png)
![2-Benzyl-4-(3-methoxyphenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14835818.png)
